molecular formula C22H25BrN4O4S B2401206 [1-(3-Bromophenyl)-3-oxo-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propyl]urea CAS No. 1090811-58-7

[1-(3-Bromophenyl)-3-oxo-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propyl]urea

Cat. No.: B2401206
CAS No.: 1090811-58-7
M. Wt: 521.43
InChI Key: BPDCMOMMVPRDEH-UHFFFAOYSA-N
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Description

[1-(3-Bromophenyl)-3-oxo-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propyl]urea is a useful research compound. Its molecular formula is C22H25BrN4O4S and its molecular weight is 521.43. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Anticonvulsant Activity

One study involves the synthesis of derivatives related to the given compound and their evaluation for anticonvulsant activity. These compounds were tested using models like maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsant model, with neurotoxicity measured by the rotarod method. The most effective compound in this study was found to provide significant convulsion protection (Thakur et al., 2017).

Inhibition of Soluble Epoxide Hydrolase

Another research discusses the introduction of substituted piperazino groups, like in the queried compound, into 1,3-disubstituted urea, aiming at developing inhibitors of soluble epoxide hydrolase (sEH). This approach led to improvements in pharmacokinetic properties over previously reported inhibitors (Huang et al., 2010).

Synthesis of Nano Organo Solid Acids

A study focused on the synthesis of new nano organocatalysts, including derivatives with urea moiety, like the queried compound. These catalysts were used in the synthesis of various chemical compounds under mild and green conditions (Zolfigol et al., 2015).

Anticonvulsant Profile of Sulfonyl Ureas

Research on sulfonyl(thio)ureas, similar in structure to the queried compound, demonstrated significant anticonvulsant profiles, comparing favorably with phenytoin in certain models. This indicates potential for clinical interest in these compounds (Masereel et al., 1997).

Helix Persistence in Oligoureas

A study explored oligomeric ureas derived from metaphenylenediamine, which relates to the structural aspects of the queried compound. It investigated helix persistence and breakdown in these molecules, providing insights into their secondary structure in solution (Clayden et al., 2008).

Properties

IUPAC Name

[1-(3-bromophenyl)-3-oxo-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN4O4S/c23-19-8-4-7-18(15-19)20(25-22(24)29)16-21(28)26-10-12-27(13-11-26)32(30,31)14-9-17-5-2-1-3-6-17/h1-9,14-15,20H,10-13,16H2,(H3,24,25,29)/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDCMOMMVPRDEH-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC(C2=CC(=CC=C2)Br)NC(=O)N)S(=O)(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)CC(C2=CC(=CC=C2)Br)NC(=O)N)S(=O)(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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